Bienvenue dans la boutique en ligne BenchChem!

5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Medicinal chemistry Structure-activity relationship Benzoxazole pharmacology

5-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole (CAS 2548981-53-7) is a synthetic small molecule (C₁₄H₁₃ClN₄O, MW 288.73 g/mol) bearing three pharmacophoric heterocycles—a 5-chlorobenzoxazole core, an azetidine linker, and an N-linked imidazole. The compound is catalogued in the Mcule screening library (ID: MCULE-4479686070) with guaranteed purities of 90–98% and available stock quantities ranging from milligram to half-gram scale.

Molecular Formula C14H13ClN4O
Molecular Weight 288.73 g/mol
CAS No. 2548981-53-7
Cat. No. B6439428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
CAS2548981-53-7
Molecular FormulaC14H13ClN4O
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN4C=CN=C4
InChIInChI=1S/C14H13ClN4O/c15-11-1-2-13-12(5-11)17-14(20-13)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2
InChIKeyUPOJPCQIFULYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole (CAS 2548981-53-7): Structural Identity and Procurement Baseline for a Multi-Heterocyclic Research Scaffold


5-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole (CAS 2548981-53-7) is a synthetic small molecule (C₁₄H₁₃ClN₄O, MW 288.73 g/mol) bearing three pharmacophoric heterocycles—a 5-chlorobenzoxazole core, an azetidine linker, and an N-linked imidazole . The compound is catalogued in the Mcule screening library (ID: MCULE-4479686070) with guaranteed purities of 90–98% and available stock quantities ranging from milligram to half-gram scale . As of May 2026, no peer-reviewed primary research paper or granted patent has been identified that discloses the synthesis, biological evaluation, or target engagement of this specific compound; all publicly available information derives from vendor technical datasheets and cheminformatics database entries .

Why Generic Substitution Fails for 5-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole: Positional Isomerism and Heterocycle Identity as Critical Procurement Variables


In the absence of published biological activity data, structural differentiation becomes the primary procurement decision driver for this compound. The chlorine atom at the 5-position of the benzoxazole ring constitutes a positional isomer relative to the 6-chloro analog (CAS 2549021-84-1); such regioisomerism in benzoxazole series has been documented in peer-reviewed literature to produce divergent biological activity profiles, with 5-chloro and 6-chloro substitution patterns yielding distinct IC₅₀ values in enzyme inhibition assays for related benzoxazole chemotypes [1]. Additionally, the imidazole moiety (present in the target compound) is not interchangeable with the pyrazole-containing analog (CAS 2549025-20-7) due to differences in hydrogen-bonding capacity and pKₐ that alter target recognition . Substituting the chloro-substituted benzoxazole for the unsubstituted parent (CAS 2549015-58-7) eliminates a key pharmacophoric halogen that often contributes to hydrophobic binding interactions and metabolic stability in drug-like molecules . These structural distinctions are non-trivial: in the absence of experimental data for this specific compound, the positional and heterocyclic identity represent the only verifiable differentiators available to guide selection.

Quantitative Differentiation Evidence for 5-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole: Structural, Physicochemical, and Procurement Dimensions


Positional Isomer Differentiation: 5-Chloro vs. 6-Chloro Benzoxazole Regioisomer Structural Identity

The target compound bears chlorine at the 5-position of the benzoxazole ring, distinguishing it from the 6-chloro regioisomer (CAS 2549021-84-1). Both share an identical molecular formula (C₁₄H₁₃ClN₄O, MW 288.73) and identical SMILES atom composition but differ in the chlorine attachment point on the benzoxazole benzene ring, yielding distinct InChI Keys: UPOJPCQIFULYTF-UHFFFAOYSA-N (5-Cl) vs. the 6-Cl isomer . In peer-reviewed benzoxazole literature, 5-chloro substitution has been documented to produce superior DNA topoisomerase II inhibition compared to alternative substitution patterns (e.g., 5-chloro-2-(p-methylphenyl)benzoxazole IC₅₀ = 22.3 μM vs. etoposide IC₅₀ = 17.4 μM in the same assay) [1]. This positional isomer identity is verifiable by ¹H NMR and HPLC retention time and cannot be substituted without altering pharmacological profile.

Medicinal chemistry Structure-activity relationship Benzoxazole pharmacology

Heterocycle Identity Differentiation: Imidazole vs. Pyrazole Azetidine Substituent Comparison

The target compound incorporates an unsubstituted 1H-imidazol-1-ylmethyl group on the azetidine ring. The closest heterocycle-substituted analog replaces imidazole with 4-methylpyrazole (CAS 2549025-20-7) . This substitution alters: (a) the number of hydrogen bond acceptors (imidazole contributes one pyridine-like nitrogen; pyrazole contributes one), (b) the pKₐ of the heterocycle (~7.0 for imidazole vs. ~2.5 for pyrazole conjugate acid), and (c) molecular shape and dipole moment [1]. In kinase inhibitor drug discovery, imidazole-to-pyrazole switches have been documented to alter target selectivity profiles—for example, in p38 MAP kinase inhibitors, imidazole-containing compounds showed distinct binding modes from pyrazole analogs, with Kd differences exceeding 10-fold [2]. The target compound's imidazole identity is thus a defined structural variable not interchangeable with pyrazole-containing analogs.

Medicinal chemistry Bioisostere analysis Kinase inhibitor design

Chlorine Presence Differentiation: 5-Chloro vs. Dechlorinated Parent Scaffold Comparison

The target compound (MW 288.73) differs from the dechlorinated parent scaffold 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole (CAS 2549015-58-7, MW 254.29) by the presence of a chlorine atom at the benzoxazole 5-position . This chlorine atom increases molecular weight by 34.44 Da and contributes to increased lipophilicity (estimated ΔlogP ≈ +0.7–1.0 based on aromatic chlorine substitution) and polarizability [1]. In medicinal chemistry, aromatic chlorine substitution is frequently employed to enhance target binding via halogen bonding, improve membrane permeability, and reduce oxidative metabolism—effects documented across multiple chemotypes including benzoxazoles [1]. The 5-chloro substitution pattern in benzoxazoles has been specifically associated with enhanced antimicrobial activity in structure-activity relationship studies, though not yet measured for this specific azetidine-imidazole series [2].

Halogen bonding Metabolic stability Lipophilicity modulation

Procurement Availability and Purity Specification: Vendor-Verified Supply Chain Data

The target compound is commercially available through the Mcule platform with multiple stock-keeping units offering guaranteed purities of 90%, 95%, 96%, and 98%, with pricing ranging from $110 (1 mg) to $248 (10 mg) . This represents a verified procurement pathway with defined purity specifications. In contrast, the 6-chloro positional isomer (CAS 2549021-84-1) and dechlorinated analog (CAS 2549015-58-7) are listed by different vendor catalogs with separate supply chains, pricing, and availability windows . The Mcule platform additionally provides integrated cheminformatics tools (1-Click Docking, Toxicity Checker, Property Calculator) that can generate predicted binding and ADME profiles for the compound prior to purchase, offering a computational triage capability not uniformly available across all analog vendors .

Chemical procurement Compound sourcing Quality assurance

Best-Fit Research and Industrial Application Scenarios for 5-Chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole Based on Structural Identity and Available Evidence


Kinase Inhibitor Screening Library Expansion Requiring Defined 5-Chlorobenzoxazole Chemotype

The benzoxazole-azetidine scaffold class has demonstrated validated activity as MerTK and Axl kinase inhibitors, as evidenced by the Dong-A ST patent (WO 2024/084447 A2) and the Journal of Medicinal Chemistry publication on azetidine-benzoxazole MerTK inhibitors with in vivo target engagement [1][2]. While the target compound itself has not been profiled against these kinases, its 5-chlorobenzoxazole-azetidine-imidazole architecture positions it as a structurally relevant analog for kinase selectivity profiling. The imidazole moiety can coordinate the hinge region of ATP-binding sites, the azetidine provides conformational constraint, and the 5-chloro substitution may enhance hydrophobic pocket occupancy—a hypothesis testable through the docking tools provided with Mcule procurement . This compound is most appropriate for teams seeking to expand a benzoxazole-based kinase inhibitor library with a specific 5-chloro, imidazole-containing variant rather than the pyrazole-substituted or 6-chloro alternatives.

Antimicrobial Structure-Activity Relationship (SAR) Studies on Multi-Heterocyclic Benzoxazoles

Benzoxazole derivatives have documented antimicrobial activity against Gram-positive bacteria (Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) across multiple peer-reviewed studies [1]. The 5-chloro substitution pattern has been specifically associated with enhanced antimicrobial potency in related benzoxazole chemotypes [2]. The target compound's unique combination of a 5-chlorobenzoxazole, azetidine linker, and imidazole terminal group represents a distinct chemotype for antimicrobial screening that differs from the more common 2-aryl or 2-aminobenzoxazole analogs prevalent in the literature. Procurement of this compound enables inclusion of a previously unscreened structural variant in antimicrobial panels, with the imidazole ring providing metal-coordination potential relevant to metalloenzyme targets in bacterial pathogens .

Computational Chemistry and Molecular Docking Triage Prior to Synthesis

The Mcule platform's integrated 1-Click Docking and Property Calculator tools allow researchers to computationally evaluate the target compound against protein targets of interest before committing to purchase [1]. This compound's three heterocyclic modules (benzoxazole, azetidine, imidazole) can each be scored for complementarity to target binding pockets, enabling rapid in silico triage. The availability of the dechlorinated analog (CAS 2549015-58-7) and the 6-chloro isomer (CAS 2549021-84-1) as computational comparators permits a virtual SAR assessment of chlorine positional effects without wet-lab synthesis [2]. This scenario is best suited for academic and biotech teams performing virtual screening campaigns who require a purchasable compound with defined purity for follow-up experimental validation of computational hits.

Chemical Biology Probe Development with Defined Heterocycle Identity

The imidazole ring in the target compound offers distinct chemical biology utility compared to the pyrazole-substituted analog (CAS 2549025-20-7). Imidazoles can serve as pH-sensitive probes due to their pKₐ near physiological pH (~7.0), act as metal-chelating moieties for metalloprotein targets, and participate in charge-relay systems in enzyme active sites [1]. For chemical biology applications requiring these specific imidazole properties—such as targeting heme-containing enzymes, zinc-dependent hydrolases, or pH-sensitive cellular compartments—the target compound provides the requisite functionality that pyrazole, triazole, or other azole analogs cannot replicate [2]. Researchers developing affinity probes, photoaffinity labels, or activity-based probes should select this compound when imidazole-specific chemistry is required.

Quote Request

Request a Quote for 5-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.